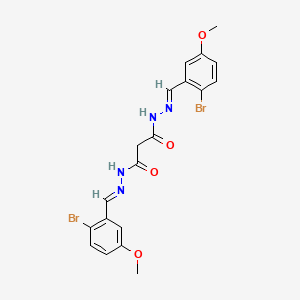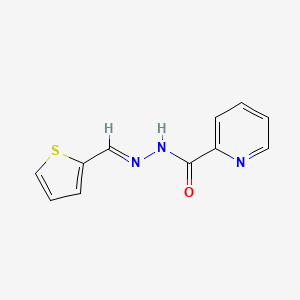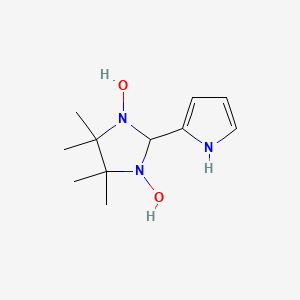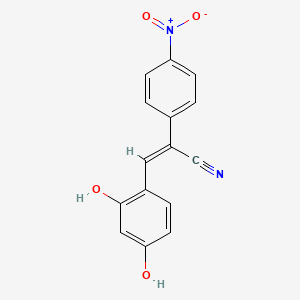
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide
Descripción general
Descripción
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide, also known as DBHAN, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. DBHAN is a hydrazone derivative that has shown promising results in various biological assays, including anti-inflammatory, anti-cancer, and anti-bacterial activities.
Mecanismo De Acción
The mechanism of action of N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide is not fully understood. However, it is believed that N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide exerts its biological activity by inhibiting the activity of various enzymes and signaling pathways. For example, N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide inhibits the production of pro-inflammatory cytokines and chemokines in LPS-stimulated macrophages. N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide has been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide in lab experiments is its low toxicity. N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide has been found to be non-toxic to normal cells and tissues at concentrations that are effective against cancer cells and bacteria. Another advantage of using N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide is its ease of synthesis. N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide can be synthesized using simple and inexpensive reagents and equipment. However, one of the limitations of using N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide in lab experiments is its poor solubility in water. This can make it difficult to prepare stock solutions and to perform certain assays.
Direcciones Futuras
There are several potential future directions for research on N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide. One area of interest is the development of novel derivatives of N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide with improved solubility and biological activity. Another area of interest is the investigation of the mechanism of action of N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide in more detail. This could lead to the identification of new targets for drug development. Finally, there is a need for further in vivo studies to evaluate the efficacy and safety of N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide in animal models of inflammation, cancer, and bacterial infections.
Conclusion:
In conclusion, N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide is a promising chemical compound that has potential applications in various fields of research, including medicinal chemistry, microbiology, and immunology. The synthesis of N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide is relatively simple and inexpensive, and it has been found to be non-toxic to normal cells and tissues. N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial activities, and it has been found to inhibit the activity of various enzymes and signaling pathways. However, further research is needed to fully understand the mechanism of action of N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide and to evaluate its efficacy and safety in vivo.
Aplicaciones Científicas De Investigación
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide has shown promising results as an anti-inflammatory and anti-cancer agent. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. N'-(2,4-dibromo-5-hydroxybenzylidene)-2-(1-naphthyl)acetohydrazide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Propiedades
IUPAC Name |
N-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Br2N2O2/c20-16-10-17(21)18(24)8-14(16)11-22-23-19(25)9-13-6-3-5-12-4-1-2-7-15(12)13/h1-8,10-11,24H,9H2,(H,23,25)/b22-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCITYEWFEQLUAX-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC(=C(C=C3Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC(=C(C=C3Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![phenyl(2-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3869384.png)

![phenyl(2-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3869414.png)

![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3869435.png)
![4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diphenol](/img/structure/B3869438.png)

![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B3869441.png)

![methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3869446.png)
![isonicotinaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B3869450.png)
![N'-[1-(3-bromophenyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3869469.png)